molecular formula C25H26ClN3OS2 B2905204 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride CAS No. 1190008-87-7

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride

Cat. No.: B2905204
CAS No.: 1190008-87-7
M. Wt: 484.07
InChI Key: LLDSYGMQWACRSB-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized benzothiazole derivatives because of their diverse biological activities, including anti-tubercular .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

Scientific Research Applications

Chemical Synthesis and Structural Diversity

Generation of Structurally Diverse Libraries

Research demonstrates the use of ketonic Mannich bases derived from acetylthiophene as starting materials for alkylation and ring closure reactions, producing a wide array of compounds including dithiocarbamates, thioethers, and various heterocyclic derivatives such as pyrazolines, pyridines, and benzodiazepines (Roman, 2013).

Biological Activities and Mechanisms

Antimicrobial and Antifungal Activities

Compounds synthesized from derivatives containing benzothiazole and pyrimidine moieties have been evaluated for their antifungal and antibacterial activities. Notably, some derivatives exhibit significant activity against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential for the development into antifungal agents (Jafar et al., 2017). Additionally, 1,3,4-oxadiazole thioether derivatives have shown promising antibacterial activities against pathogens such as Xanthomonas oryzae pv. oryzae, indicating their potential as novel antibacterial agents (Song et al., 2017).

Insecticidal Properties

New heterocycles incorporating a thiadiazole moiety have been assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This study highlights the potential use of these compounds in agricultural pest control (Fadda et al., 2017).

Future Directions

The future directions in the research of benzothiazole derivatives could involve the synthesis of new derivatives with potential biological activities, and the exploration of their mechanisms of action .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3OS2.ClH/c1-4-28-12-11-18-21(14-28)31-25(27-23(29)17-10-9-15(2)16(3)13-17)22(18)24-26-19-7-5-6-8-20(19)30-24;/h5-10,13H,4,11-12,14H2,1-3H3,(H,27,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDSYGMQWACRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C=C5)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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